3,6-Bis(morpholinomethyl)pyrocatechol
Description
3,6-Bis(morpholinomethyl)pyrocatechol is a synthetic phenolic derivative characterized by a pyrocatechol backbone (1,2-dihydroxybenzene) substituted at the 3- and 6-positions with morpholinomethyl groups. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining the redox-active phenolic core with the polar morpholine moieties.
Properties
CAS No. |
25163-62-6 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
3,6-bis(morpholin-4-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H24N2O4/c19-15-13(11-17-3-7-21-8-4-17)1-2-14(16(15)20)12-18-5-9-22-10-6-18/h1-2,19-20H,3-12H2 |
InChI Key |
GXFKEXJQUZXFOS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C(=C(C=C2)CN3CCOCC3)O)O |
Canonical SMILES |
C1COCCN1CC2=C(C(=C(C=C2)CN3CCOCC3)O)O |
Other CAS No. |
25163-62-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrocatechol and Its Derivatives
Pyrocatechol (1,2-dihydroxybenzene) serves as the foundational structure for this compound. Key comparisons include:
- Key Insight: Morpholinomethyl substituents likely increase solubility and reduce logP compared to tert-butyl derivatives, aligning with trends in phenolic compound modifications .
Morpholine-Containing Analogues
The morpholine group is a critical functional moiety. A structurally distinct but functionally relevant analogue is 3-Chloro-6-morpholinopyridazine (CAS#17259-32-4), which shares the morpholine substituent but features a pyridazine core. Key differences:
- Key Insight: The phenolic core of this compound distinguishes it from morpholine-modified heterocycles like pyridazines, suggesting divergent reactivity (e.g., antioxidant vs. electrophilic substitution) .
Research Findings and Data Gaps
Lipophilicity and Solubility Trends
- LogP Calculations: For 3,5-di-tert-butylpyrocatechol, experimental and calculated logP values (Molinspiration method) showed <10% deviation . By analogy, this compound’s logP could be predicted using similar computational tools, with morpholine groups likely reducing hydrophobicity.
- Solubility in Ionic Liquids : Pyrocatechol derivatives (e.g., guaiacol, syringol) show variable extraction efficiencies in ionic liquids . Morpholine’s polarity may enhance solubility in such media.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
